Scientific Field: Analytical Chemistry
Summary of the Application: 1,6-Dioxacyclododecane-7,12-dione is used in the production of polyurethane adhesives in multilayer packaging materials.
Methods of Application: Solid-phase microextraction in headspace mode and gas chromatography coupled to mass spectrometry (HS-SPME-GC-MS) were used to identify the potential migrants in the polyurethane (PU) adhesives.
Results or Outcomes: More than 63 volatile and semivolatile compounds considered as potential migrants were detected either in the adhesives or in the films. One of these NIAS was 1,6-dioxacyclododecane-7,12-dione.
Scientific Field: Organic Chemistry
Summary of the Application: 1,6-Dioxacyclododecane-7,12-dione is a macrocyclic compound used in the preparation of other symmetrical cyclic diesters and dilactones
1,6-Dioxacyclododecane-7,12-dione, also known as adipic acid cyclic tetramethylene ester, is a cyclic organic compound characterized by its unique structure that includes two ketone groups at positions 7 and 12 on a 12-membered carbon ring. This compound has a molecular formula of C₁₀H₁₆O₄ and a molecular mass of 200.23 g/mol. The structure features two ether linkages at positions 1 and 6, contributing to its macrocyclic nature. The compound is primarily synthesized in laboratory settings and does not appear to occur naturally in significant quantities .
Currently, there's no scientific literature available on the specific mechanism of action of DCD.
The synthesis of 1,6-dioxacyclododecane-7,12-dione typically involves the reaction of appropriate starting materials under controlled conditions to form the cyclic structure. While specific synthetic pathways are not detailed in the literature, it is likely produced through methods common to diketones and cyclic esters. These methods may include condensation reactions or cyclization processes that facilitate the formation of the macrocyclic structure .
1,6-Dioxacyclododecane-7,12-dione has several applications primarily in the field of materials science and organic chemistry:
These applications highlight its relevance in both industrial and research contexts.
Several compounds share structural characteristics with 1,6-dioxacyclododecane-7,12-dione. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
1,4-Dioxane | Cyclic ether | Contains two oxygen atoms; lacks ketone groups |
Cyclohexanone | Ketone | Six-membered ring; contains one ketone group |
Adipic Acid | Dicarboxylic acid | Linear structure; does not possess cyclic characteristics |
Caprolactone | Lactone | Cyclic ester; used in polymer production |
1,3-Dioxolane | Cyclic ether | Contains two oxygen atoms; lacks ketone groups |
1,6-Dioxacyclododecane-7,12-dione is unique due to its specific arrangement of carbonyl groups within a macrocyclic framework, distinguishing it from other similar compounds that may lack either the cyclic structure or the diketone functionality .
Irritant